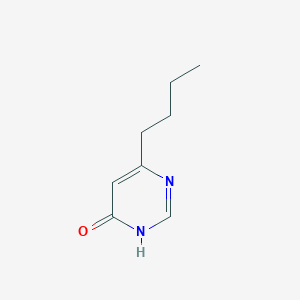

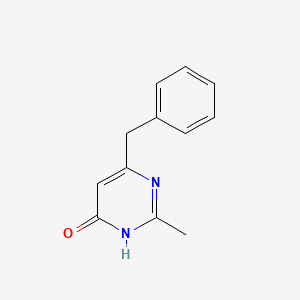

6-Butylpyrimidin-4-ol

Vue d'ensemble

Description

“6-Butylpyrimidin-4-ol” is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 . It is used for research purposes .

Synthesis Analysis

There are various methods for the synthesis of pyrimidine derivatives . One such method involves the reaction of commercially available alkyl 3-oxo-3-arylpropanoate with formamide in the presence of a stoichiometric amount of ammonium acetate .

Molecular Structure Analysis

The molecular structure of “6-Butylpyrimidin-4-ol” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Chemical Reactions Analysis

Pyrimidines, including “6-Butylpyrimidin-4-ol”, can undergo various chemical reactions . The reactivities of the substituents linked to the ring carbon and nitrogen atoms can influence these reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Butylpyrimidin-4-ol” include its molecular weight (152.19) and molecular formula (C8H12N2O) . Other properties such as boiling point and storage conditions are not specified .

Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : This study provides an overview of the chemistry and biological significance of pyrimido [4,5- d ]pyrimidine and pyrimido [5,4- d ]pyrimidine analogs as types of bicyclic [6 + 6] systems .

- Method : The main sections include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .

- Results : The aim of this study is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .

- Field : Bioorganic Chemistry

- Application : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .

- Method : Synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

- Results : Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .

Synthesis of Bicyclic 6 + 6 Systems

Anticancer Activity of Pyrazolo [3,4-d]pyrimidin-4-ol Derivatives

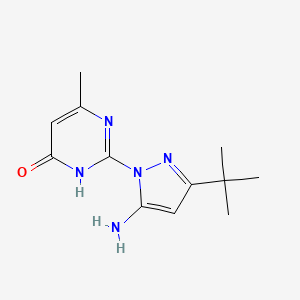

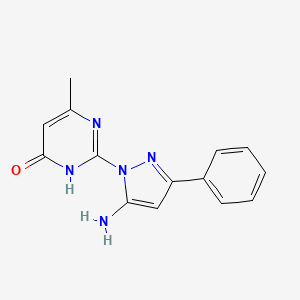

- Field : Bioorganic Chemistry

- Application : This research involves the synthesis and characterization of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .

- Method : The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

- Results : Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .

- Field : Biochemistry

- Application : Pyrimido [4,5-d] compounds are important biochemical agents that have been applied in vivo on a large scale .

- Method : These compounds act as inhibitors for cAMP-phosphodiesterase platelets and support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells .

- Results : The use of these compounds has been shown to improve biochemical pathways synergistically .

Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol

Biochemical Applications of Pyrimido [4,5-d] Compounds

- Field : Plasma Chemistry

- Application : This research involves the fabrication of antimicrobial coatings from Terpinen-4-ol, a tea tree oil-based precursor .

- Method : Pulse-plasma chemical vapour deposition is used to fabricate these coatings. During RF plasma polymerisation, pulsed plasma is used to retain the pristine monomer structure in the developed stable coating and thereby enhance its antibacterial activity .

- Results : The developed films have tunable physical and chemical properties. Diverse film surface properties were obtained by varying the plasma deposition parameters .

- Field : Microbiology

- Application : This study evaluates the in vitro activity of Terpinen-4-ol as a potential agent for Legionella pneumophila control .

- Method : The activity of Terpinen-4-ol was tested against Legionella pneumophila, a bacterium that can contaminate warm water systems and cause Legionnaires’ disease .

- Results : The study aimed to evaluate the potential of Terpinen-4-ol in preventing bacterial growth and controlling contamination .

Antimicrobial Coatings from Terpinen-4-ol

Control of Legionella pneumophila Contamination

Propriétés

IUPAC Name |

4-butyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-7-5-8(11)10-6-9-7/h5-6H,2-4H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYCUOZXEJXUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butylpyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)

![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)

![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)

![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)

![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)

![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)

![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)